molecular formula C22H18O9 B1255206 Maggiemycin

Maggiemycin

Cat. No. B1255206
M. Wt: 426.4 g/mol
InChI Key: FCUPTGDGQULLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maggiemycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Novel Antitumor Antibiotics

Maggiemycin, alongside anhydromaggiemycin, has been identified as a novel anthracyclinone antitumor antibiotic. Isolated from a strain of Streptomyces, these compounds have been found to be active against various murine tumor cell lines, with anhydromaggiemycin showing more activity than maggiemycin. Their structures were elucidated using various spectroscopic techniques and their biological activities were determined, contributing to the understanding of structure-activity relationships in anthracyclinones (Pandey et al., 1989).

Role in Antibiotic Biosynthesis

Research has shown that maggiemycin acts as a common intermediate in the biosynthesis of β-rhodomycin and daunomycin. Mutants from β-rhodomycin-producing and daunomycin-producing strains of Streptomyces were found to accumulate maggiemycin in their culture broths, indicating its pivotal role in the biosynthetic pathways of these antibiotics (Miyamoto et al., 1998).

properties

Product Name

Maggiemycin

Molecular Formula

C22H18O9

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-ethyl-2,5,7,12-tetrahydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate

InChI

InChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3

InChI Key

FCUPTGDGQULLKX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

synonyms

maggiemycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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